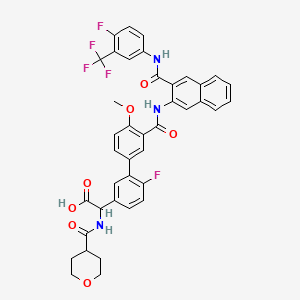
RXFP1 receptor agonist-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RXFP1 receptor agonist-7 is a compound that targets the relaxin family peptide receptor 1 (RXFP1). RXFP1 is a G protein-coupled receptor (GPCR) that plays a crucial role in reproductive and cardiovascular physiology. It is the receptor for relaxin-2, a hormone involved in various physiological processes, including pregnancy, cardiovascular function, and tissue remodeling .
Preparation Methods
The synthesis of RXFP1 receptor agonist-7 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
RXFP1 receptor agonist-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
RXFP1 receptor agonist-7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the structure and function of GPCRs. In biology, it helps in understanding the physiological roles of relaxin-2 and RXFP1. In medicine, this compound is being investigated for its potential therapeutic applications in conditions such as heart failure, fibrosis, and reproductive disorders. In industry, it is used in the development of new drugs targeting RXFP1 .
Mechanism of Action
The mechanism of action of RXFP1 receptor agonist-7 involves binding to the RXFP1 receptor and activating its signaling pathways. RXFP1 is a multi-domain GPCR with an ectodomain consisting of an LDLa module and leucine-rich repeats. The binding of this compound to the receptor induces a conformational change, leading to the activation of downstream signaling pathways. These pathways include the activation of G proteins and the subsequent modulation of intracellular signaling cascades .
Comparison with Similar Compounds
RXFP1 receptor agonist-7 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the RXFP1 receptor. Similar compounds include other RXFP1 agonists and modulators, such as relaxin-2 and synthetic analogs. These compounds also target the RXFP1 receptor but may differ in their binding properties, efficacy, and pharmacokinetic profiles .
Properties
Molecular Formula |
C40H32F5N3O7 |
|---|---|
Molecular Weight |
761.7 g/mol |
IUPAC Name |
2-[4-fluoro-3-[3-[[3-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]naphthalen-2-yl]carbamoyl]-4-methoxyphenyl]phenyl]-2-(oxane-4-carbonylamino)acetic acid |
InChI |
InChI=1S/C40H32F5N3O7/c1-54-34-11-7-24(27-18-25(6-9-31(27)41)35(39(52)53)48-36(49)21-12-14-55-15-13-21)17-29(34)38(51)47-33-19-23-5-3-2-4-22(23)16-28(33)37(50)46-26-8-10-32(42)30(20-26)40(43,44)45/h2-11,16-21,35H,12-15H2,1H3,(H,46,50)(H,47,51)(H,48,49)(H,52,53) |
InChI Key |
CRTHYVIGSLWSRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(=O)O)NC(=O)C3CCOCC3)F)C(=O)NC4=CC5=CC=CC=C5C=C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















